Besifloxacina

Descripción general

Descripción

Besifloxacina es un antibiótico fluoroquinolónico de cuarta generación, utilizado principalmente para el tratamiento de la conjuntivitis bacteriana. Se comercializa bajo el nombre comercial Besivance y está disponible como suspensión oftálmica. This compound fue desarrollada por SSP Co. Ltd., Japón, y posteriormente licenciada a InSite Vision Incorporated para su uso oftálmico .

Aplicaciones Científicas De Investigación

Bacterial Conjunctivitis

Besifloxacin is indicated for the treatment of acute bacterial conjunctivitis. Clinical trials have demonstrated its efficacy in eradicating pathogens responsible for this condition. For example:

- In a study involving 815 pediatric patients aged 1-17 with culture-confirmed bacterial conjunctivitis, besifloxacin showed significantly higher rates of clinical resolution (53.7% vs. 41.3%) and microbial eradication (85.8% vs. 56.3%) compared to vehicle control at follow-up visits .

- A pooled analysis from three clinical trials showed bacterial eradication rates of 75% for MRSA and 84% for MRSE after treatment with besifloxacin .

Bacterial Keratitis

Besifloxacin has also been evaluated for the treatment of bacterial keratitis, a serious eye infection that can lead to vision loss if untreated. A retrospective chart review indicated that besifloxacin was effective in managing acute bacterial keratitis, with rapid bactericidal activity against common ocular pathogens .

Pharmacokinetics

The pharmacokinetic profile of besifloxacin indicates high concentrations in the tear fluid and conjunctiva following topical administration, with minimal systemic absorption. This localized action reduces potential systemic side effects while ensuring effective treatment at the site of infection .

In Vitro Efficacy

Numerous studies have assessed the in vitro activity of besifloxacin against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Besifloxacin exhibits lower MIC values compared to other fluoroquinolones, indicating greater potency against resistant strains. For instance, it has an MIC90 of 2 µg/mL against ciprofloxacin-resistant MRSA isolates .

- Broad-Spectrum Activity : Studies show that besifloxacin is effective against a wide range of pathogens associated with ocular infections, including those resistant to other antibiotics .

Case Studies

Several case reports have highlighted the successful use of besifloxacin in challenging scenarios:

- Case Report on MRSA : A patient with MRSA conjunctivitis showed complete resolution after treatment with besifloxacin, demonstrating its effectiveness even against resistant strains .

- Pediatric Applications : Besifloxacin has been safely used in pediatric populations, with no significant adverse effects reported in clinical trials involving children aged 1-17 years .

Mecanismo De Acción

Besifloxacina ejerce sus efectos inhibiendo dos enzimas bacterianas esenciales: la girasa del ADN y la topoisomerasa IV. Estas enzimas juegan un papel crucial en la síntesis y replicación del ADN bacteriano. Al inhibir estas enzimas, la this compound interrumpe los procesos de replicación, transcripción y reparación del ADN, lo que finalmente lleva a la muerte de las células bacterianas .

Análisis Bioquímico

Biochemical Properties

. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, besifloxacin disrupts the bacterial DNA processes, leading to bacterial cell death. Besifloxacin interacts with bacterial DNA gyrase and topoisomerase IV through binding interactions, which prevent the supercoiling and decatenation of bacterial DNA .

Cellular Effects

Besifloxacin has significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, besifloxacin has minimal impact due to its selective inhibition of bacterial enzymes. It can influence cell signaling pathways and gene expression in bacterial cells, leading to the eradication of bacterial infections .

Molecular Mechanism

The molecular mechanism of besifloxacin involves the inhibition of DNA gyrase and topoisomerase IV . By binding to these enzymes, besifloxacin prevents the supercoiling of bacterial DNA, which is essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. Besifloxacin’s ability to inhibit both DNA gyrase and topoisomerase IV reduces the likelihood of bacterial resistance development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of besifloxacin have been observed to change over time. Besifloxacin demonstrates high stability and sustained antibacterial activity over extended periods . Studies have shown that besifloxacin maintains its efficacy in vitro and in vivo, with minimal degradation. Long-term exposure to besifloxacin has been associated with sustained antibacterial effects and low potential for resistance development .

Dosage Effects in Animal Models

The effects of besifloxacin vary with different dosages in animal models. At therapeutic doses, besifloxacin effectively eradicates bacterial infections without causing significant adverse effects . At higher doses, besifloxacin may exhibit toxic effects, including ocular irritation and inflammation. Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance antibacterial efficacy but increases the risk of adverse effects .

Metabolic Pathways

Besifloxacin is primarily metabolized through hepatic pathways . It interacts with various enzymes and cofactors involved in drug metabolism, including cytochrome P450 enzymes. Besifloxacin’s metabolism results in the formation of inactive metabolites, which are excreted through renal and biliary routes. The metabolic pathways of besifloxacin do not significantly affect metabolic flux or metabolite levels in the body .

Transport and Distribution

Besifloxacin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution. Besifloxacin’s localization and accumulation are influenced by its physicochemical properties, including lipophilicity and molecular size. It achieves high concentrations in ocular tissues, particularly the tear fluid and conjunctiva .

Subcellular Localization

Besifloxacin’s subcellular localization is primarily within the cytoplasm and nucleus of bacterial cells . It does not exhibit significant subcellular localization in mammalian cells due to its selective inhibition of bacterial enzymes. Besifloxacin’s activity and function are not significantly affected by targeting signals or post-translational modifications. Its primary mode of action is through the inhibition of bacterial DNA gyrase and topoisomerase IV .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Besifloxacina se sintetiza a través de un proceso de múltiples pasos que involucra la formación de intermediarios claveLas condiciones de reacción a menudo implican el uso de reactivos y catalizadores específicos para facilitar la formación del compuesto final .

Métodos de producción industrial: En entornos industriales, la this compound se produce utilizando técnicas avanzadas como la formulación de nanocristales y los métodos de nanoemulsión. Estos métodos mejoran la solubilidad y la biodisponibilidad del compuesto, haciéndolo más efectivo para el uso oftálmico. Por ejemplo, los nanocristales de this compound se preparan mediante molienda húmeda a pequeña escala y metodología de superficie de respuesta, utilizando estabilizadores como Povacoat .

Análisis De Reacciones Químicas

Tipos de reacciones: Besifloxacina se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción se controlan cuidadosamente para garantizar el resultado deseado, como mantener temperaturas y niveles de pH específicos .

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen derivados de this compound con mejor eficacia y estabilidad. Estos derivados a menudo se prueban para su actividad antimicrobiana y perfiles de seguridad .

Comparación Con Compuestos Similares

Besifloxacina es única entre las fluoroquinolonas debido a su estructura química y su actividad antimicrobiana de amplio espectro. Posee una actividad equilibrada contra bacterias Gram-positivas y Gram-negativas, incluido el Staphylococcus aureus resistente a la meticilina y el Staphylococcus epidermidis .

Compuestos similares:

Gatifloxacina: Similar a la this compound, pero tiene un sustituyente metoxi en la posición C-8.

Moxifloxacina: También similar, pero difiere en tener un grupo metoxi en la posición C-8 y un sustituyente diferente en la posición C-7.

Levofloxacina: Otra fluoroquinolona con una estructura química y un espectro de actividad diferentes

La estructura única de la this compound, que incluye un átomo de cloro en la posición C-8 y un grupo amino-azepinilo en la posición C-7, contribuye a su mayor eficacia y su menor potencial para la resistencia bacteriana .

Actividad Biológica

Besifloxacin is a fluoroquinolone antibiotic primarily used in ophthalmology for the treatment of bacterial conjunctivitis. Its unique properties and efficacy against a range of ocular pathogens make it a significant subject of study in microbiological and clinical research. This article explores the biological activity of besifloxacin, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and clinical outcomes.

Besifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. This inhibition leads to bacterial cell death. Compared to other fluoroquinolones, besifloxacin has been shown to have improved pharmacodynamic properties, allowing for rapid bactericidal activity against both susceptible and resistant strains of bacteria.

In Vitro Efficacy

Numerous studies have evaluated the in vitro activity of besifloxacin against common ocular pathogens. The following table summarizes key findings from various research studies:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Time to Bactericidal Effect (min) |

|---|---|---|---|

| Staphylococcus aureus | 0.06 - 4 | 0.12 - 4 | 45 - 120 |

| Staphylococcus epidermidis | 0.06 - 4 | 0.12 - 4 | 45 - 120 |

| Pseudomonas aeruginosa | 1 - 4 | 2 - 8 | 30 - 60 |

| Haemophilus influenzae | 0.25 - 1 | 0.5 - 2 | 30 - 60 |

These results indicate that besifloxacin demonstrates potent activity against various Gram-positive and Gram-negative bacteria, with a rapid onset of action compared to other fluoroquinolones such as moxifloxacin and gatifloxacin .

In Vivo Efficacy

Clinical studies have further substantiated the efficacy of besifloxacin in treating bacterial conjunctivitis. A multicenter, randomized controlled trial involving patients with Pseudomonas aeruginosa infections reported the following outcomes:

- Bacterial Eradication Rate: Over 90% by day five.

- Clinical Resolution Rate: Up to more than 70% by day five.

- Adverse Events: Low incidence, primarily mild ocular irritation.

Case studies from this trial highlighted individual patient responses, demonstrating significant clinical improvement and eradication of baseline infections .

Case Study Example:

- Patient Profile: A 50-year-old female with bilateral conjunctivitis due to Pseudomonas aeruginosa.

- Initial MIC: Ranged from 1–4 µg/mL.

- Outcome: Complete resolution of symptoms within five days post-treatment with besifloxacin.

Pharmacokinetics

Besifloxacin achieves high concentrations in the tear fluid and conjunctiva following topical administration, with negligible systemic exposure. This localized action enhances its effectiveness while minimizing potential systemic side effects .

Comparative Studies

In comparative studies, besifloxacin has consistently shown superior efficacy over other fluoroquinolones:

- Rapid Bactericidal Activity: Besifloxacin was found to be bactericidal within minutes, while moxifloxacin required significantly longer exposure times.

- Resistance Profiles: Besifloxacin maintained potency against both ciprofloxacin-susceptible and resistant strains, making it a valuable option in treating infections caused by resistant pathogens .

Propiedades

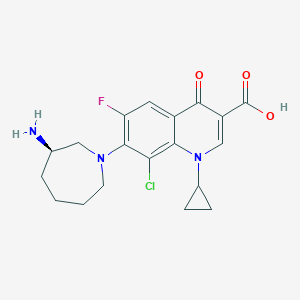

IUPAC Name |

7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFGVLORLPOAEC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161706 | |

| Record name | Besifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Not soluble in water | |

| Record name | Besifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Besifloxacin is a bactericidal fluroquinolone-type antibiotic that inhibits bacterial enzymes, DNA gyrase and topoisomerase IV. By inhibiting DNA gyrase, DNA replication, transcription, and repair is impaired. By inhibiting topoisomerase IV, decatenation during cell devision is impaired. Inhibiting these two targets also slows down development of resistance. | |

| Record name | Besifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

141388-76-3 | |

| Record name | Besifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141388-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Besifloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Besifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Besifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BESIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE2NBZ7NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of besifloxacin?

A1: Besifloxacin, like other fluoroquinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, ] These enzymes are essential for bacterial DNA replication, transcription, and repair. [, ]

Q2: How does besifloxacin interact with its target enzymes?

A2: Besifloxacin binds to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the resealing of the DNA strand. [] This leads to the accumulation of double-stranded DNA breaks and ultimately cell death. []

Q3: Does besifloxacin exhibit balanced activity against both DNA gyrase and topoisomerase IV?

A3: Yes, studies have shown that besifloxacin displays potent, relatively balanced activity against both DNA gyrase and topoisomerase IV in Staphylococcus aureus and Streptococcus pneumoniae. [] This balanced activity is thought to contribute to its enhanced potency and potentially slower development of resistance. []

Q4: What is the molecular formula and weight of besifloxacin?

A4: The molecular formula of besifloxacin is C21H25ClFN3O4, and its molecular weight is 433.89 g/mol. You can find structural information in the papers cited.

Q5: Does besifloxacin have chiral centers, and if so, which enantiomer is clinically relevant?

A5: Yes, besifloxacin is a chiral molecule. The R-enantiomer of besifloxacin hydrochloride exhibits higher antibacterial activity and is the clinically used form. [, ]

Q6: What is known about the stability of besifloxacin under various conditions?

A6: Besifloxacin nanocrystals, stabilized with Povacoat®, were found to be stable for 90 days under accelerated stability studies. [] The average hydrodynamic diameter, polydispersity index, and drug content did not significantly change during this period. [] Further investigation into the stability of other formulations and under various storage conditions is warranted.

Q7: Have any formulation strategies been explored to improve the delivery and efficacy of besifloxacin?

A7: Yes, several approaches have been investigated, including:

- Nanocrystals: Besifloxacin nanocrystals were developed using wet milling techniques to enhance solubility and potentially improve bioavailability. []

- Hyaluronic acid-based films: Biodegradable films composed of cross-linked, thiolated carboxymethylated hyaluronic acid have shown promise for the sustained delivery of besifloxacin to the eye. []

- Non-erodible ocular inserts: Formulations using pullulan and polyvinyl pyrrolidone as a drug reservoir, PEG 400 as a plasticizer, and Eudragit RS-100 as a rate-controlling membrane were investigated for sustained drug release. []

Q8: What is the ocular penetration of besifloxacin after topical administration?

A9: Besifloxacin demonstrates good ocular penetration in rabbits and monkeys. [, ] Following topical administration, it is rapidly absorbed and achieves sustained concentrations in anterior ocular tissues, including the conjunctiva, cornea, and aqueous humor. [, ]

Q9: How does the ocular pharmacokinetic profile of besifloxacin compare to other fluoroquinolones?

A10: In rabbit studies, besifloxacin demonstrated higher and more sustained concentrations in tear fluid compared to moxifloxacin and gatifloxacin after a single administration. [] This resulted in a significantly higher area under the curve (AUC) to minimum inhibitory concentration (MIC) ratio for besifloxacin. []

Q10: Does besifloxacin exhibit significant systemic exposure after topical ocular administration?

A11: No, topical besifloxacin results in minimal systemic exposure. [, ] Following repeated topical ocular administration in humans, maximum plasma concentrations were generally below 0.5 ng/mL. []

Q11: What is the spectrum of activity of besifloxacin against common ocular pathogens?

A12: Besifloxacin exhibits broad-spectrum activity against a wide range of ocular pathogens, including Gram-positive and Gram-negative bacteria. [, , , ] It shows potent activity against key pathogens associated with bacterial conjunctivitis, such as Staphylococcus aureus, Streptococcus pneumoniae, Staphylococcus epidermidis, Haemophilus influenzae, Moraxella catarrhalis, and Corynebacterium spp. [, , ]

Q12: Does besifloxacin retain activity against fluoroquinolone-resistant bacterial strains?

A13: Yes, besifloxacin has demonstrated potent activity against several fluoroquinolone-resistant strains, including methicillin-resistant S. aureus (MRSA) and methicillin-resistant S. epidermidis (MRSE). [, , , ] It was found to be four-fold to ≥ 128-fold more potent than other fluoroquinolones against ciprofloxacin-resistant MRSA and MRSE. []

Q13: What is the efficacy of besifloxacin in animal models of bacterial keratitis?

A14: Besifloxacin has shown efficacy in rabbit models of bacterial keratitis caused by MRSA and Pseudomonas aeruginosa. [, , ] In these models, topical besifloxacin significantly reduced bacterial load in the cornea and demonstrated clinical improvement compared to control groups. [, , ]

Q14: What are the known mechanisms of resistance to besifloxacin?

A15: The primary mechanisms of resistance to besifloxacin, similar to other fluoroquinolones, involve mutations in the genes encoding DNA gyrase and topoisomerase IV. [, ] These mutations typically occur in the quinolone resistance-determining regions (QRDRs) of these enzymes. []

Q15: Do mutations associated with resistance to earlier fluoroquinolones affect besifloxacin activity?

A16: While mutations in DNA gyrase and topoisomerase IV can lead to increased MICs of besifloxacin, the impact of these mutations is less pronounced compared to earlier fluoroquinolones like ciprofloxacin and levofloxacin. [] This suggests that besifloxacin may retain activity against some fluoroquinolone-resistant strains. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.